7-Ethanesulfonyl-2-piperidin-2-yl-5,6,7,8-tetra-hydro-pyrido[3,4-d]pyrimidin-4-ol hydrochloride
Overview
Description
7-Ethanesulfonyl-2-piperidin-2-yl-5,6,7,8-tetra-hydro-pyrido[3,4-d]pyrimidin-4-ol hydrochloride is a useful research compound. Its molecular formula is C14H23ClN4O3S and its molecular weight is 362.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Ethanesulfonyl-2-piperidin-2-yl-5,6,7,8-tetra-hydro-pyrido[3,4-d]pyrimidin-4-ol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Ethanesulfonyl-2-piperidin-2-yl-5,6,7,8-tetra-hydro-pyrido[3,4-d]pyrimidin-4-ol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial and Antifungal Activities
Compounds related to 7-Ethanesulfonyl-2-piperidin-2-yl-5,6,7,8-tetra-hydro-pyrido[3,4-d]pyrimidin-4-ol hydrochloride have shown significant antibacterial and antifungal activities. This includes tricyclic compounds like tetrahydro pyrido[4,3:4,5]thieno[2,3-d]pyrimidines, which have been tested against various bacteria and fungi with promising results (Mittal, Sarode, & Vidyasagar, 2011).
Inhibition of Blood Platelet Aggregation
Another application is in the inhibition of blood platelet aggregation. For instance, compounds similar in structure have been found to inhibit ADP-induced aggregation of blood platelets, which is a crucial aspect in the prevention of thrombosis (Grisar et al., 1976).
Synthesis of Novel Compounds
The chemical structure of 7-Ethanesulfonyl-2-piperidin-2-yl-5,6,7,8-tetra-hydro-pyrido[3,4-d]pyrimidin-4-ol hydrochloride serves as a basis for synthesizing novel compounds. Research has focused on creating new derivatives through various synthetic methods, which could lead to the discovery of new therapeutic agents (Merugu, Ramesh, & Sreenivasulu, 2010).
Antitumor Activities
Some derivatives of this compound have been synthesized and evaluated for their antitumor activities. These studies aim at developing new therapeutic agents for cancer treatment (Rostom, Hassan, & El-Subbagh, 2009).
Structural Studies
Structural characterization is an essential aspect of research involving this compound. Investigations into its crystal structure and molecular configuration provide insights into its chemical properties and potential applications in medicinal chemistry (Peeters, Blaton, & Ranter, 1993).
Synthesis of Ligands and Complexes
This compound's structure has been utilized in the synthesis of ligands and complexes, particularly in coordination chemistry. These studies explore the potential of creating functionalized molecular systems for various applications (Folmer-Andersen, Aït‐Haddou, Lynch, & Anslyn, 2003).
properties
IUPAC Name |
7-ethylsulfonyl-2-piperidin-2-yl-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O3S.ClH/c1-2-22(20,21)18-8-6-10-12(9-18)16-13(17-14(10)19)11-5-3-4-7-15-11;/h11,15H,2-9H2,1H3,(H,16,17,19);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDJKPLZRVCQOSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC2=C(C1)N=C(NC2=O)C3CCCCN3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Ethanesulfonyl-2-piperidin-2-yl-5,6,7,8-tetra-hydro-pyrido[3,4-d]pyrimidin-4-ol hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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